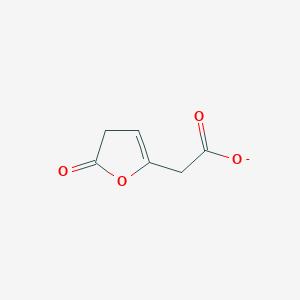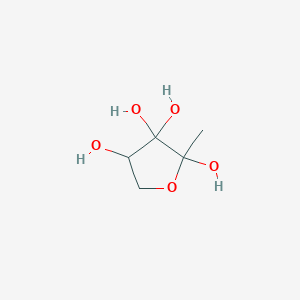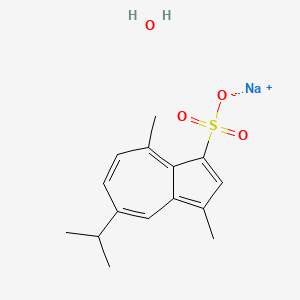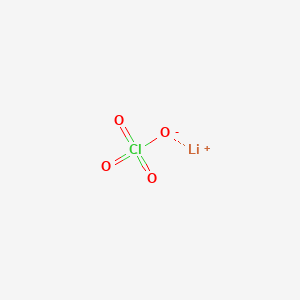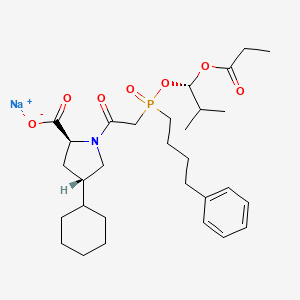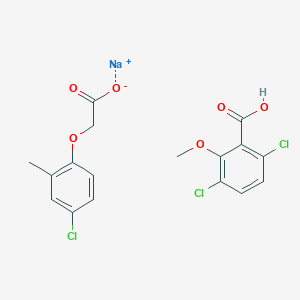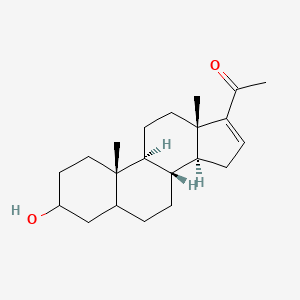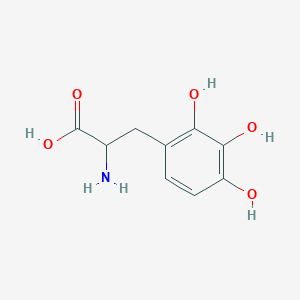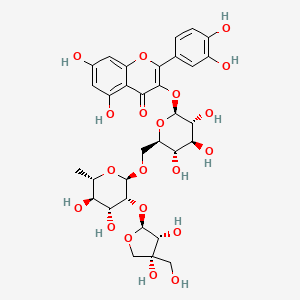
Quercetin 3-(2R-apiosylrutinoside)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-4-oxo-4H-1-benzopyran-3-yl 6-O-{6-deoxy-2-O-[(2S,3R,4R)-3,4-dihydroxy-4-(hydroxymethyl)oxolan-2-yl]-alpha-L-mannopyranosyl}-beta-D-glucopyranoside is a member of flavonoids and a glycoside.
Wissenschaftliche Forschungsanwendungen
Quercetin is a flavonoid compound with a wide presence in plants, showcasing a variety of biological activities that have sparked interest in its potential medical applications. Research has illuminated its antioxidant mechanisms and broad-spectrum antibacterial and antiparasite properties . It holds potential for use in anti-oncology , cardiovascular protection , and anti-immunosuppression treatment , and can alleviate the toxicity of mycotoxins. These properties offer insights and inspiration for further study of quercetin, its properties, and its application in clinical practice (Deng Yang et al., 2020).
Quercetin's antioxidant activities have been extensively studied, including its effects on glutathione (GSH), enzymatic activity, signal transduction pathways, and reactive oxygen species (ROS) caused by environmental and toxicological factors. The focus has mainly been on the antioxidant activity of its metal ion complexes and complex ions, highlighting its medicinal applications and the recent advances in this area (Dong Xu et al., 2019).
Furthermore, quercetin has been identified as a potential inhibitor of the main protease of SARS-CoV-2 (3CLpro), essential for the viral replication cycle. This discovery positions quercetin as a candidate for optimization and development or repositioning for COVID-19 therapeutic treatment, given its known pharmacokinetic and ADMET properties (O. Abián et al., 2020).
The capacity of quercetin to inhibit tumor growth and metastatic potential has been demonstrated in various cancer models, including prostate, melanoma, and glioblastoma cells. Its mechanisms of action include modulation of cell cycle proteins, induction of apoptosis, and inhibition of angiogenesis and proliferation, making it a promising agent for cancer prevention and treatment (Fei-ya Yang et al., 2015).
Quercetin's effects on metabolic disorders such as obesity and polycystic ovarian syndrome (PCOS) have also been explored, showing its potential to modulate serotonergic activity, attenuate mitochondrial monoamine oxidase-A (MAO-A) activity in the brain, and exhibit anti-inflammatory effects through inhibition of PI3 kinase (K. Shah & Snehal S. Patel, 2016).
Eigenschaften
Produktname |
Quercetin 3-(2R-apiosylrutinoside) |
|---|---|
Molekularformel |
C32H38O20 |
Molekulargewicht |
742.6 g/mol |
IUPAC-Name |
3-[(2S,3R,4S,5S,6R)-6-[[(2R,3R,4R,5R,6S)-3-[(2S,3R,4R)-3,4-dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxy-4,5-dihydroxy-6-methyloxan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl]oxy-2-(3,4-dihydroxyphenyl)-5,7-dihydroxychromen-4-one |
InChI |
InChI=1S/C32H38O20/c1-10-19(38)23(42)27(52-31-28(44)32(45,8-33)9-47-31)30(48-10)46-7-17-20(39)22(41)24(43)29(50-17)51-26-21(40)18-15(37)5-12(34)6-16(18)49-25(26)11-2-3-13(35)14(36)4-11/h2-6,10,17,19-20,22-24,27-31,33-39,41-45H,7-9H2,1H3/t10-,17+,19-,20+,22-,23+,24+,27+,28-,29-,30+,31-,32+/m0/s1 |
InChI-Schlüssel |
KZJQLAODESHSCC-LCGCZILPSA-N |
Isomerische SMILES |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)OC3=C(OC4=CC(=CC(=C4C3=O)O)O)C5=CC(=C(C=C5)O)O)O)O)O)O[C@H]6[C@@H]([C@](CO6)(CO)O)O)O)O |
SMILES |
CC1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3=C(OC4=CC(=CC(=C4C3=O)O)O)C5=CC(=C(C=C5)O)O)O)O)O)OC6C(C(CO6)(CO)O)O)O)O |
Kanonische SMILES |
CC1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3=C(OC4=CC(=CC(=C4C3=O)O)O)C5=CC(=C(C=C5)O)O)O)O)O)OC6C(C(CO6)(CO)O)O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![3-[1-[[1-(4-Methoxyphenyl)cyclopropyl]-oxomethyl]-4-piperidinyl]-5-phenyl-1,3,4-oxadiazol-2-one](/img/structure/B1260859.png)
